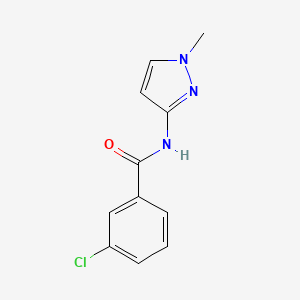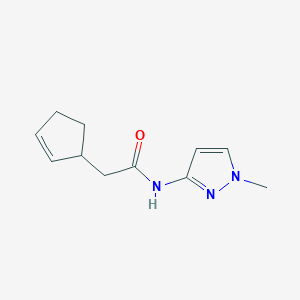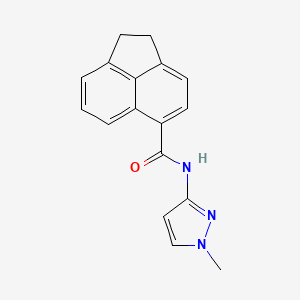
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide is a chemical compound that belongs to the family of amides. It is a synthetic compound that is used for various scientific research applications. The compound has been synthesized using different methods, and it has been found to have a mechanism of action that is useful in various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of (E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide is through the inhibition of voltage-gated sodium channels. The compound binds to the channel's receptor site and prevents the influx of sodium ions into the cell, which results in the inhibition of the action potential. This mechanism of action is useful in the treatment of pain and inflammation, as it reduces the excitability of neurons and the release of neurotransmitters.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide has various biochemical and physiological effects. The compound has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the expression of cyclooxygenase-2 and inducible nitric oxide synthase, which are enzymes involved in the production of prostaglandins and nitric oxide, respectively. The compound has been found to have analgesic effects, which make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it has been found to have good solubility in various solvents. It is also stable under normal laboratory conditions. However, the compound has limited water solubility, which makes it difficult to use in some experiments. The compound also has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide. One potential direction is the study of its effects on ion channels other than voltage-gated sodium channels. The compound may have effects on other ion channels, such as calcium channels and potassium channels, which could have implications for the treatment of various diseases. Another potential direction is the study of the compound's effects on the immune system. The compound has been found to have anti-inflammatory effects, and further research could explore its potential as an immunomodulatory agent. Additionally, the compound's potential as a drug delivery system could be explored, as it has been found to have good solubility and stability under normal laboratory conditions.
Synthesemethoden
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide is synthesized using a reaction between 3-(furan-2-yl)acrylic acid and 1-phenylbutylamine. The reaction is carried out in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide has been used in various scientific research applications. It has been found to have anti-inflammatory and analgesic properties, which make it useful in the treatment of pain and inflammation. The compound has also been used in the study of the mechanism of action of various biological processes, such as the regulation of ion channels and the modulation of neurotransmitter release.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-7-16(14-8-4-3-5-9-14)18-17(19)12-11-15-10-6-13-20-15/h3-6,8-13,16H,2,7H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFUNDYCZZLOCU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)

![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)





![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)
![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)



![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)